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Compound of Interest

Compound Name: Piperazin-1-amine

Cat. No.: B1360318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of

piperazin-1-amine (CAS No. 30651-60-6). The information contained herein is essential for

professionals engaged in chemical synthesis, pharmaceutical formulation, and drug

development, where a thorough understanding of a compound's physical characteristics is

paramount for predicting its behavior, ensuring its purity, and designing effective experimental

and manufacturing processes.

Core Physical Properties
The physical properties of piperazin-1-amine are fundamental to its handling, reactivity, and

application in further research and development. While experimental data for some properties

are limited, a combination of predicted values and data from analogous structures provides a

robust profile.
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Property Value Data Type Source(s)

IUPAC Name piperazin-1-amine --- [1][2]

Synonyms
1-Aminopiperazine, N-

Aminopiperazine
--- [1][3]

CAS Number 30651-60-6 --- [1][4][5]

Molecular Formula C₄H₁₁N₃ --- [2][4]

Molecular Weight 101.15 g/mol --- [4]

Physical Form
Low-melting solid or

Clear liquid
Experimental [3]

Melting Point Low-melting solid Descriptive [3]

Boiling Point
163.1 °C (at 760

mmHg)
Predicted [6]

Density 1.000 g/cm³ Predicted [3]

pKa 8.83 Predicted [3]

LogP (Octanol/Water) -1.2347 Calculated [4]

Vapor Pressure 2.1 mmHg (at 25°C) Calculated [6]

Solubility Profile
Specific quantitative solubility data for piperazin-1-amine is not readily available in the

literature. However, an inferred profile can be derived from its chemical structure—which

features a polar piperazine ring and an amino group capable of hydrogen bonding—and the

known properties of its parent compound, piperazine. Piperazine is freely soluble in water and

also soluble in polar organic solvents like methanol and ethanol, but poorly soluble in non-polar

solvents like diethyl ether.[7][8][9] A similar profile is expected for piperazin-1-amine.
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Solvent Class Solvent Inferred Solubility Rationale

Polar Protic Water High

The amine and

piperazine nitrogen

atoms can act as

hydrogen bond donors

and acceptors. The

parent compound,

piperazine, is highly

water-soluble.[7][8]

Methanol, Ethanol High

Polar alcohols can

engage in hydrogen

bonding. A related

compound, 1-Amino-

4-Cyclopentenyl

piperazine, is soluble

in methanol.[10]

Polar Aprotic DMSO, Acetonitrile Moderate to High

These solvents are

effective at solvating

polar molecules.

Non-Polar Toluene, Hexane Low

The molecule's overall

polarity is too high for

significant solubility in

non-polar

hydrocarbon solvents.

Ethers Diethyl Ether Low

Piperazine exhibits

poor solubility in

diethyl ether.[9]

Experimental Protocols
The following sections detail the standard methodologies for determining the key physical

properties of a compound like piperazin-1-amine.

Melting Point Determination (Capillary Method)
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The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is

typically sharp (0.5-1.0°C).

Methodology:

Sample Preparation: A small amount of the dried, solid piperazin-1-amine is finely

powdered.

Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powdered

sample. The tube is then inverted and tapped gently to compact the sample into the sealed

bottom, achieving a sample height of 2-3 mm.

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point

apparatus (e.g., a Mel-Temp or Thiele tube with a heating oil bath). The sample should be

positioned adjacent to the thermometer bulb or digital temperature sensor.

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the

expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for

thermal equilibrium.

Observation: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire sample becomes a clear liquid (T2) are recorded. The

melting range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of liquid.

Methodology:

Sample Preparation: A small fusion tube is filled with 0.5-1 mL of liquid piperazin-1-amine.

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its

open end submerged in the liquid.

Apparatus Setup: The fusion tube assembly is attached to a thermometer with a rubber

band, ensuring the sample is level with the thermometer bulb. This assembly is then placed

in a Thiele tube containing a high-boiling mineral oil.
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Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air

trapped in the capillary will be expelled.

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges

from the tip of the inverted capillary. Heating is then discontinued. The liquid will begin to

cool, and the bubble stream will slow. The temperature at which the bubble stream stops and

the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state

at different pH values, which impacts its solubility, absorption, and receptor binding.

Methodology:

Solution Preparation: A solution of piperazin-1-amine of known concentration (e.g., 0.01 M)

is prepared in deionized water. The ionic strength of the solution is kept constant by adding a

background electrolyte like 0.15 M KCl.

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant

temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise

increments using a burette.

Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the

pH is recorded. The process is continued until the pH curve shows a clear inflection point.

Analysis: The pKa is determined from the titration curve. For a base, the pKa corresponds to

the pH at the half-equivalence point (the point where half of the base has been protonated).

This can be found by identifying the inflection point (equivalence point) and determining the

pH at half the volume of titrant added to reach that point.

LogP (Partition Coefficient) Determination (OECD 107
Shake-Flask Method)
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The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which

is a key predictor of its pharmacokinetic properties, including absorption and distribution.

Methodology:

Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for

24 hours, followed by a separation period.

Sample Preparation: A stock solution of piperazin-1-amine is prepared in the aqueous

phase.

Partitioning: A measured volume of the n-octanol phase and the aqueous stock solution are

combined in a separatory funnel. The ratio of the two phases is chosen based on the

expected LogP value.

Equilibration: The funnel is shaken gently for a set period to allow for the compound to

partition between the two phases until equilibrium is reached. To prevent emulsion formation,

centrifugation is the preferred method for phase separation.

Concentration Analysis: The concentration of piperazin-1-amine in both the n-octanol and

aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV or GC-

MS).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The result is expressed as its

base-10 logarithm (LogP).

Mandatory Visualizations
The following diagrams illustrate key conceptual and experimental workflows relevant to the

study of piperazin-1-amine.
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Caption: Relationship between physical properties and drug development.
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Caption: Experimental workflow for melting point determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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